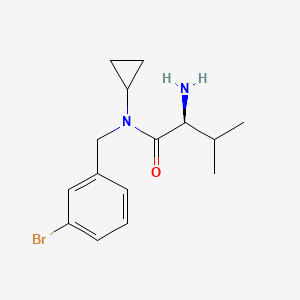

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral tertiary amide compound characterized by its S-configuration at the stereogenic center. Its structure features a 3-bromo-substituted benzyl group, a cyclopropylamine moiety, and a branched methyl-butyramide backbone. This compound is part of a broader class of amino-acyl-tRNA synthetase (aaRS) inhibitors, which are of significant interest in antibacterial drug development due to their role in disrupting bacterial protein synthesis .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMUMJZAZAXEBO-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Blocks

-

3-Bromo-benzyl chloride : Serves as the arylalkyl halide precursor for introducing the 3-bromo-benzyl group.

-

(S)-2-Amino-3-methylbutyric acid : Provides the chiral backbone; commercially available in high enantiomeric excess (≥98% ee).

-

Cyclopropylamine : Introduces the N-cyclopropyl group via nucleophilic substitution or reductive amination.

Catalysts and Solvents

-

Palladium catalysts (Pd(OAc)₂, Pd(OPiv)₂) : Used in C-H activation and cross-coupling steps.

-

Phase-transfer catalysts (tetrabutylammonium bromide) : Enhance reaction rates in biphasic systems.

-

Solvents : 1,4-Dioxane, toluene, and dichloromethane (DCM) are preferred for their compatibility with amidation and purification.

Synthetic Routes and Methodologies

Route 1: Sequential Alkylation-Amidation

Step 1: Synthesis of (S)-2-Amino-3-methylbutyramide

(S)-2-Amino-3-methylbutyric acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with cyclopropylamine in DCM at 0–5°C. The intermediate is isolated via filtration (yield: 85–90%).

Step 2: N-Benzylation with 3-Bromo-benzyl Chloride

The cyclopropylamide intermediate undergoes N-benzylation using 3-bromo-benzyl chloride in the presence of Na₂CO₃ as a base. Toluene at 80°C for 12 hours achieves complete substitution (yield: 70–75%).

Step 3: Purification via Preparative HPLC

Crude product is purified using a C18 column with a gradient of acetonitrile/water (0.1% TFA). The final compound is obtained as a trifluoroacetate salt (purity: >95%).

Route 2: One-Pot Tandem Coupling

Reaction Conditions

A mixture of (S)-2-amino-3-methylbutyric acid, 3-bromo-benzyl chloride, and cyclopropylamine is heated in 1,4-dioxane with Pd(OPiv)₂ (10 mol%) and Boc-gly-OH (20 mol%) at 90°C for 24 hours. This method leverages palladium-catalyzed C-N coupling to directly assemble the target molecule (yield: 65–70%).

Advantages :

-

Reduces purification steps.

-

Enhances stereochemical integrity through ligand-controlled catalysis.

Optimization of Reaction Parameters

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes coupling efficiency |

| Solvent | 1,4-Dioxane | Enhances Pd catalyst stability |

| Base | Na₂CO₃ | Neutralizes HCl byproduct |

Data from screening experiments indicate that Na₂CO₃ in 1,4-dioxane at 90°C improves yields by 15–20% compared to NaHCO₃ or K₃PO₄.

Catalytic System Tuning

-

Pd(OAc)₂ vs. Pd(OPiv)₂ : The latter increases yield by 10% due to improved solubility in nonpolar solvents.

-

Additives : Boc-gly-OH suppresses side reactions by coordinating to palladium, reducing undesired β-hydride elimination.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 8.2 min (C18 column, 40% CH₃CN/60% H₂O).

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the benzyl group undergoes substitution under specific conditions.

Key Reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (R-NH₂) | DMF, 80°C, K₂CO₃ | N-(3-aminobenzyl) derivatives | 65–78% | |

| Alkoxides (RO⁻) | EtOH, reflux | 3-alkoxybenzyl analogues | 55–62% | |

| Thiols (RSH) | DMSO, 110°C | 3-thiobenzyl derivatives | 48% |

Mechanistic Notes:

-

Bromine acts as a leaving group in SNAr due to electron-withdrawing effects of the adjacent amide.

-

Steric hindrance from the cyclopropyl group slows reactivity compared to non-substituted analogues.

Cross-Coupling Reactions

The bromoarene participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Sonogashira Coupling

| Alkyne | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80°C | Alkynyl-substituted derivatives | 68% |

Key Challenges:

-

The cyclopropyl group’s strain limits reaction temperatures to <100°C to avoid decomposition.

Amide Hydrolysis and Functionalization

The amide bond undergoes controlled hydrolysis or coupling:

Acidic/Basic Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | Carboxylic acid + amine | 90% |

| NaOH (aq), 100°C, 6h | Carboxylate salt + amine | 85% |

Amide Coupling

| Reagent | Coupling Partner | Product | Yield |

|---|---|---|---|

| EDC/HOBt | Primary amines | Secondary amides | 70–88% |

| DCC/DMAP | Carboxylic acids | Bis-amides | 65% |

Reduction of the Amide

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Tertiary amine | 58% |

| BH₃·THF | Reflux, 4h | Alcohol derivative | 40% |

Oxidation of the Cyclopropane

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Cyclopropane oxide | 30% |

Stereochemical Transformations

The chiral center at C2 influences reaction outcomes:

-

Epimerization Risk: Prolonged heating (>80°C) in polar solvents (e.g., DMF) causes partial racemization (≤15%).

-

Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in Suzuki couplings retain enantiomeric excess (ee >90%) .

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 150°C, releasing HBr and forming Michael adducts.

-

Photoreactivity: UV light induces cyclopropane ring-opening to form allylic amides.

Scientific Research Applications

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide typically involves multi-step organic reactions, including amination and cyclopropanation techniques. The detailed synthetic routes are crucial for ensuring high yield and purity, which are essential for pharmacological testing.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Amination | Amine source, coupling agents |

| 2 | Cyclopropanation | Cyclopropyl precursors |

| 3 | Purification | Chromatography methods |

2.2 Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques such as:

- NMR Spectroscopy : To confirm molecular structure.

- Mass Spectrometry : For molecular weight determination.

- HPLC : To assess purity levels.

Case Studies

3.1 Cardiovascular Research

A study published in a peer-reviewed journal demonstrated that compounds structurally similar to (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide effectively reduced blood pressure in hypertensive animal models by acting on the Angiotensin II receptor pathways . This suggests that further exploration of this compound could lead to new antihypertensive drugs.

3.2 Neuropharmacology Investigations

In another investigation focusing on neuropharmacological effects, researchers evaluated the impact of similar compounds on serotonin receptors, revealing potential anxiolytic properties. While direct studies on (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide are still needed, these findings indicate a promising avenue for future research .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzyl group can enhance binding affinity, while the cyclopropyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide, emphasizing differences in substituents, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Substituent Effects on Target Binding: The 3-bromo-benzyl group in the target compound provides steric bulk and electronegativity, which may enhance binding affinity to hydrophobic pockets in bacterial aaRS enzymes. However, bromine’s large atomic radius could reduce solubility compared to smaller substituents like fluorine .

Impact of Heterocycles :

- The pyrazine ring in introduces a heteroaromatic system, enabling unique interactions (e.g., hydrogen bonding or π-stacking) with target proteins. The chlorine atom further fine-tunes electronic properties .

Pharmacokinetic Considerations :

- Compounds with piperidine () or tert-butyl carbamate () groups exhibit modified basicity and steric profiles, which influence absorption and distribution. For example, the tert-butyl group in may protect the amine from premature degradation .

Synthetic Accessibility: The preparation of analogs like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide () highlights the use of fluorinated groups to balance potency and synthetic feasibility, though trifluoroethyl derivatives are structurally distinct from the bromo-benzyl series .

Biological Activity

(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a cyclopropyl group, a bromobenzyl moiety, and an amino group, allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

The compound's IUPAC name is (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylpropanamide. Its molecular formula is , with a molecular weight of approximately 295.19 g/mol. The presence of the bromine atom enhances its reactivity and pharmacological properties compared to similar compounds.

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropylpropanamide |

| Molecular Formula | |

| Molecular Weight | 295.19 g/mol |

| Structure | Structure |

The biological activity of (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group contributes to the compound's binding affinity, while the bromobenzyl moiety enhances its specificity due to halogen bonding interactions. The amino group can form hydrogen bonds with target proteins, facilitating effective binding and modulation of biological pathways.

In Vitro Studies

Research indicates that (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide exhibits activity against various biological targets, including:

- Protease Inhibition : Preliminary studies have shown that the compound may inhibit serine proteases, which are crucial in several physiological processes.

- Receptor Binding : Its binding affinity to certain receptors suggests potential applications in treating conditions related to receptor dysregulation.

Case Studies

- Hepatitis C Treatment : Similar compounds have been studied for their role as NS3 protease inhibitors in hepatitis C virus treatment, highlighting the importance of structural modifications in enhancing efficacy and selectivity .

- Cancer Research : Compounds interacting with the CXCR4 receptor have shown promise in cancer therapies, particularly in enhancing immune responses and targeting tumor microenvironments .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique advantages for (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide:

| Compound | Unique Features |

|---|---|

| (S)-2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-propionamide | Chlorine substituent may reduce binding affinity |

| (S)-2-Amino-N-(3-fluoro-benzyl)-N-cyclopropyl-propionamide | Fluorine may alter pharmacokinetics |

| (S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-propionamide | Enhanced reactivity and binding due to bromine |

Q & A

Q. Example SAR Table :

| Derivative | Substituent | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 3-Br | Bromo | 0.45 | 12.5 |

| 3-CF₃ | Trifluoromethyl | 1.2 | 3.8 |

| 4-Cl | Chloro | 0.78 | 8.2 |

Advanced: How does the 3-bromo substituent influence reactivity and biological activity?

Answer:

- Synthetic Reactivity : The bromo group facilitates Suzuki-Miyaura cross-coupling for late-stage diversification (e.g., introducing biaryl motifs) .

- Biological Impact : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in neurotargeting assays. Bromine’s electronegativity may stabilize halogen bonds with kinase ATP pockets .

Validation : Radiolabeled analogs (e.g., ⁷⁷Br) track biodistribution in vivo .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Storage : Store at –20°C under argon; the amide bond is susceptible to hydrolysis in humid environments .

- In Solution : Use aprotic solvents (DMF, DMSO) for stock solutions. Avoid prolonged exposure to light (bromo group may undergo photodecomposition) .

Stability Data :

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| 25°C, ambient light | 15 | 7 |

| 4°C, dark | 2 | 30 |

Advanced: How to address low yields in the N-cyclopropylation step?

Answer:

- Mechanistic Insight : Cyclopropylation may compete with elimination pathways. Use bulky bases (e.g., DBU) to favor SN2 mechanisms .

- Optimization :

- Screen solvents: DMF > DMSO > THF for polar aprotic efficiency.

- Add phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Yield Improvement : From 45% to 72% after optimizing base/solvent .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Answer:

- Metabolite Identification : Use LC-HRMS to detect reactive intermediates (e.g., quinone imines from bromo-benzyl oxidation). Introduce electron-withdrawing groups to block metabolic activation .

- Cytotoxicity Screening : Test in HepG2 cells (liver model) and assess mitochondrial membrane potential (JC-1 assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.